molecular formula C16H18O3 B1597521 3,4-Dimethoxy-3'-methylbenzhydrol CAS No. 844683-27-8

3,4-Dimethoxy-3'-methylbenzhydrol

Cat. No. B1597521
M. Wt: 258.31 g/mol
InChI Key: VQSKPFHMJTXKEM-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-3’-methylbenzhydrol is a chemical compound with the molecular formula C16H18O3 . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxy-3’-methylbenzhydrol consists of 16 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact 3D structure is not available in the resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethoxy-3’-methylbenzhydrol include a predicted melting point of 128.96° C and a predicted boiling point of 403.6° C at 760 mmHg. The predicted density is 1.1 g/cm3, and the refractive index is n20D 1.56 .

Safety And Hazards

3,4-Dimethoxy-3’-methylbenzhydrol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin irritation .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-11-5-4-6-12(9-11)16(17)13-7-8-14(18-2)15(10-13)19-3/h4-10,16-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSKPFHMJTXKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374323
Record name 3,4-Dimethoxy-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-3'-methylbenzhydrol

CAS RN

844683-27-8
Record name 3,4-Dimethoxy-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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